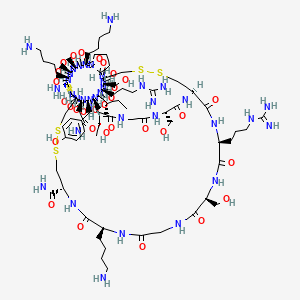
|O-Conotoxin-SO3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
|O-Conotoxin-SO3 is a member of the O-superfamily of conotoxins, which are short-peptide toxins found in the venom of marine cone snails (genus Conus). These peptides are known for their high potency and specificity in targeting receptors and ion channels in the nervous system. This compound has been studied for its potential analgesic effects and its ability to modulate calcium spikes in neuronal networks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of |O-Conotoxin-SO3 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of recombinant DNA technology is also explored to produce conotoxins in bacterial or yeast expression systems .
Analyse Chemischer Reaktionen
Types of Reactions
|O-Conotoxin-SO3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of disulfide bonds is a critical step in its synthesis, as these bonds contribute to the peptide’s stability and bioactivity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include trifluoroacetic acid (TFA) for cleavage from the resin, and oxidizing agents such as iodine or hydrogen peroxide for disulfide bond formation .
Major Products Formed
The major products formed from these reactions are the oxidized and folded forms of this compound, which exhibit the desired biological activity. Incorrectly folded or reduced forms are typically separated and discarded during purification .
Wissenschaftliche Forschungsanwendungen
|O-Conotoxin-SO3 has a wide range of scientific research applications:
Wirkmechanismus
|O-Conotoxin-SO3 exerts its effects by targeting and modulating ion channels, particularly calcium channels, in the nervous system. It inhibits synchronized spontaneous calcium spikes in neuronal networks, which is believed to contribute to its analgesic and anti-epileptic properties . The precise molecular targets and pathways involved include voltage-gated calcium channels and possibly other ion channels and receptors .
Vergleich Mit ähnlichen Verbindungen
|O-Conotoxin-SO3 is unique among conotoxins due to its specific targeting of calcium channels and its potential therapeutic applications. Similar compounds include:
α-Conotoxin: Targets nicotinic acetylcholine receptors at nerves and muscles.
δ-Conotoxin: Inhibits fast inactivation of voltage-dependent sodium channels.
κ-Conotoxin: Inhibits potassium channels.
μ-Conotoxin: Inhibits voltage-dependent sodium channels in muscles.
ω-Conotoxin: Inhibits N-type voltage-dependent calcium channels and has potent analgesic effects.
Eigenschaften
Molekularformel |
C100H166N36O31S6 |
|---|---|
Molekulargewicht |
2561.0 g/mol |
IUPAC-Name |
(1R,4S,10S,16S,19S,22S,25R,30R,33S,39S,42R,45S,48S,54S,57R,65S,68S,71S,74S,77S,80S)-25-amino-10,22,54-tris(4-aminobutyl)-65-(2-amino-2-oxoethyl)-74-[(2S)-butan-2-yl]-45,77-bis(3-carbamimidamidopropyl)-33-[(1R)-1-hydroxyethyl]-39,48,80-tris(hydroxymethyl)-68-[(4-hydroxyphenyl)methyl]-16,19,71-trimethyl-3,9,12,15,18,21,24,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,82,87-tetracosaoxo-27,28,59,60,84,85-hexathia-2,8,11,14,17,20,23,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,81,88-tetracosazatetracyclo[40.40.4.230,62.04,8]octaoctacontane-57-carboxamide |
InChI |
InChI=1S/C100H166N36O31S6/c1-7-47(2)75-97(166)118-50(5)80(149)125-60(33-52-23-25-53(141)26-24-52)87(156)126-61(34-71(105)142)88(157)130-67-44-171-169-42-65(77(106)146)129-84(153)55(17-8-11-27-101)119-72(143)36-114-82(151)62(38-137)127-85(154)57(20-14-30-111-99(107)108)124-91(160)66-43-172-173-45-68(92(161)128-64(40-139)90(159)123-58(86(155)134-75)21-15-31-112-100(109)110)133-95(164)70-22-16-32-136(70)98(167)59(19-10-13-29-103)120-73(144)35-113-78(147)48(3)116-79(148)49(4)117-83(152)56(18-9-12-28-102)122-81(150)54(104)41-168-170-46-69(132-93(67)162)94(163)135-76(51(6)140)96(165)115-37-74(145)121-63(39-138)89(158)131-66/h23-26,47-51,54-70,75-76,137-141H,7-22,27-46,101-104H2,1-6H3,(H2,105,142)(H2,106,146)(H,113,147)(H,114,151)(H,115,165)(H,116,148)(H,117,152)(H,118,166)(H,119,143)(H,120,144)(H,121,145)(H,122,150)(H,123,159)(H,124,160)(H,125,149)(H,126,156)(H,127,154)(H,128,161)(H,129,153)(H,130,157)(H,131,158)(H,132,162)(H,133,164)(H,134,155)(H,135,163)(H4,107,108,111)(H4,109,110,112)/t47-,48-,49-,50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67?,68-,69-,70-,75-,76-/m0/s1 |
InChI-Schlüssel |
BYAKBFZIODGOGU-ZCQCVRMBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CO)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC2=O)N)CCCCN)C)C)CCCCN)CCCNC(=N)N)CO)CCCCN)C(=O)N)CC(=O)N)CC5=CC=C(C=C5)O)C |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CO)NC(=O)C4CCCN4C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC2=O)N)CCCCN)C)C)CCCCN)CCCNC(=N)N)CO)CCCCN)C(=O)N)CC(=O)N)CC5=CC=C(C=C5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


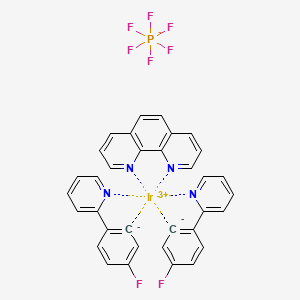
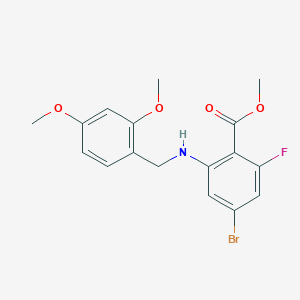
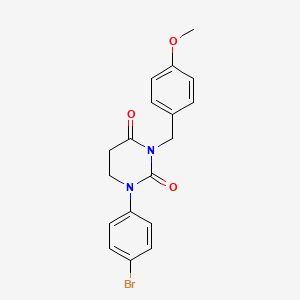
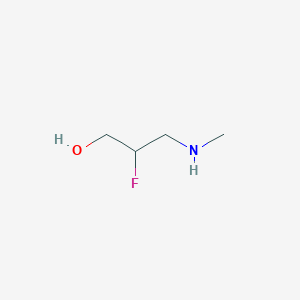
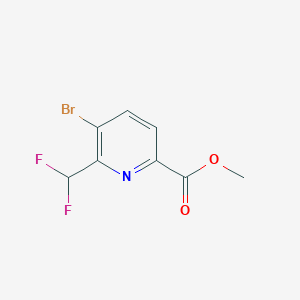

![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
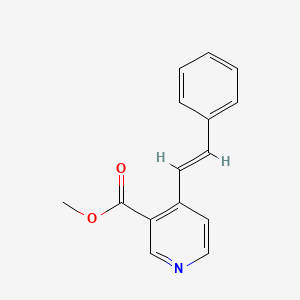
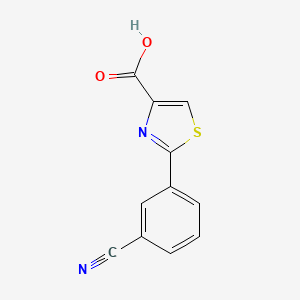
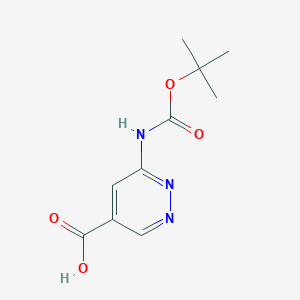
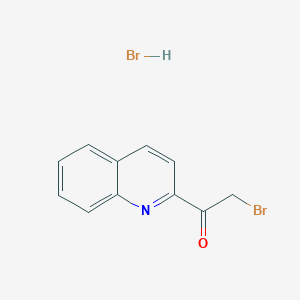
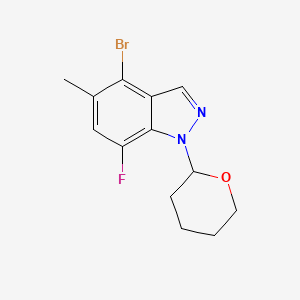
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B13916388.png)
